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molecular formula C8H7NOS2 B8644073 2-(2-Thienyl)thiazole-5-methanol

2-(2-Thienyl)thiazole-5-methanol

Cat. No. B8644073
M. Wt: 197.3 g/mol
InChI Key: UZJGVBSSFLTCNQ-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

In substantially the same manner as in Reference Example 111, ethyl 2-(2-thienyl)-5-thiazolecarboxylate was subjected to reduction with sodium borohydride to obtain 2-(2-thienyl)-5-thiazolylmethanol. The yield was 94%. Recrystallization from ethyl acetate-hexane gave colorless prisms, mp 89-90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][C:8]([C:11](OCC)=[O:12])=[CH:9][N:10]=1.[BH4-].[Na+]>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][C:8]([CH2:11][OH:12])=[CH:9][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C=1SC(=CN1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=1SC(=CN1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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